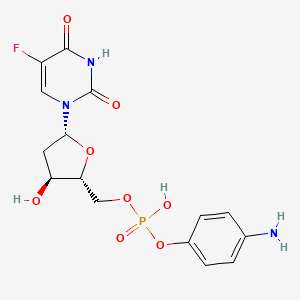

2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17FN3O8P |

|---|---|

Molecular Weight |

417.28 g/mol |

IUPAC Name |

(4-aminophenyl) [(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22)/t11-,12+,13+/m0/s1 |

InChI Key |

PXZLZKCYKJOBQJ-YNEHKIRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis of 2'-Deoxy-5-fluorouridine Core

The starting point is often 2'-deoxy-5-fluorouridine, which can be prepared via multi-step synthesis from D-ribose derivatives:

- Protection of hydroxyl groups : The sugar moiety is protected using acyl groups such as acetyl or benzoyl to prevent unwanted reactions during fluorination and phosphorylation steps.

- Introduction of fluorine at the 5-position : This is typically achieved by nucleophilic substitution or via intermediates such as 5'-iodo or 5'-bromo derivatives, followed by reductive elimination to yield 5-fluorouridine analogs.

- Deprotection : After fluorination, acyl groups are removed by acidic or alkaline hydrolysis, or by treatment with alkali metal alcoholates (e.g., sodium methoxide in methanol) to yield the free nucleoside.

Phosphorylation with 4-Aminophenyl Group

The key step is the formation of the 5'-monophosphate ester linked to the 4-aminophenyl moiety. Two main strategies are reported:

Condensation Using Mitsunobu Reaction

- The 5'-hydroxyl group of 2'-deoxy-5-fluorouridine is condensed with a 4-aminophenyl phosphate derivative using the Mitsunobu reagent system (triphenylphosphine and diethyl azodicarboxylate).

- This method allows the formation of the phosphate ester bond under mild conditions, preserving the sensitive nucleoside structure.

- The reaction is typically carried out in an inert organic solvent at controlled temperatures to optimize yield and selectivity.

Phosphorodichloridate Aminolysis

- An alternative approach involves preparing 5'-phosphorodichloridate intermediates of 2'-deoxy-5-fluorouridine.

- These intermediates are then reacted with 4-aminophenyl amine to form the phosphorodiamidate linkage.

- This method requires careful control of reaction conditions to avoid overreaction and degradation.

- The aminolysis step is usually performed in anhydrous solvents with base scavengers to neutralize released HCl.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection of sugar hydroxyls | Acetic anhydride/pyridine or benzoyl chloride | Protects 2' and 3' hydroxyls; benzoyl and acetyl groups preferred |

| Halogenation at 5'-position | Bromine in methylene chloride with triphenylphosphine | Forms 5'-bromo intermediate for fluorination |

| Reductive elimination | Catalytic hydrogenation with Pd/C or Raney Ni | Converts 5'-bromo to 5'-deoxy derivative |

| Fluorination | Nucleophilic substitution or via 5'-iodo intermediates | Introduces fluorine at 5-position of uracil |

| Deprotection | Sodium methoxide in methanol or acidic hydrolysis | Removes acyl protecting groups |

| Phosphorylation (Mitsunobu) | Triphenylphosphine, diethyl azodicarboxylate, 4-aminophenyl phosphate | Forms phosphate ester bond at 5'-position |

| Phosphorodichloridate aminolysis | 5'-phosphorodichloridate intermediate + 4-aminophenyl amine | Forms phosphorodiamidate linkage; requires anhydrous conditions |

Research Findings and Yields

- The multi-step synthesis of 2'-deoxy-5-fluorouridine derivatives typically achieves overall yields of 40-60% depending on purification methods and reaction scale.

- The Mitsunobu condensation for phosphate ester formation yields high purity products with yields around 70-85% , with minimal side products when reaction parameters are optimized.

- Phosphorodichloridate aminolysis methods yield slightly lower conversion rates (~60-75%) and require careful control to prevent hydrolysis or polymerization.

- Stability studies indicate that the phosphate ester linkage with the 4-aminophenyl group is stable under acidic to neutral pH but may hydrolyze under strong alkaline conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Multi-step synthesis from D-ribose | Acyl protecting groups, halogenation, fluorination | Well-established, stereoselective | Multi-step, time-consuming | 40-60 |

| Mitsunobu condensation | Triphenylphosphine, diethyl azodicarboxylate, 4-aminophenyl phosphate | Mild conditions, high selectivity | Requires careful reagent handling | 70-85 |

| Phosphorodichloridate aminolysis | 5'-phosphorodichloridate intermediate, 4-aminophenyl amine | Direct phosphorylation | Sensitive to moisture, lower yield | 60-75 |

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.

Scientific Research Applications

Case Studies

Several studies have documented the efficacy of this compound against various cancer cell lines:

-

Breast Cancer (MCF-7 Cells) :

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.

- Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase activity.

-

Colorectal Cancer (HCT116 Cells) :

- The compound demonstrated significant growth inhibition with an IC50 value of 0.85 µM.

- It was shown to enhance the effects of conventional chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of 2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate have revealed promising results:

- Inhibition of Bacterial Growth : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.

- Staphylococcus aureus : Effective at concentrations as low as 10 µg/mL.

- Escherichia coli : Showed moderate inhibition at higher concentrations (50 µg/mL).

Drug Development Potential

The unique properties of this compound make it a candidate for further development into therapeutic agents. Its ability to target specific pathways involved in cancer cell proliferation and survival positions it as a valuable addition to the arsenal against malignancies.

Mechanism of Action

The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. The molecular targets include the active site of thymidylate synthase, and the pathways involved are those related to DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the fluoropyrimidine class, which includes 5-fluorouracil (FUra), 5-fluorouridine (FUrd), 5-fluoro-2'-deoxyuridine (FdUrd), and 5'-deoxy-5-fluorouridine (5'-dFUrd). Key distinctions lie in metabolism, therapeutic index, and biological activity.

Metabolic Pathways and Activation

- Selectivity: 5'-dFUrd and the target compound exhibit tumor-selective activation due to higher pyrimidine nucleoside phosphorylase activity in tumors, minimizing bone marrow toxicity. In contrast, FUra and FdUrd are metabolized aggressively in normal tissues, leading to dose-limiting toxicities .

- Prodrug Strategy: The 4-aminophenyl monophosphate in the target compound may act as a prodrug, requiring enzymatic cleavage for activation, similar to 5'-dFUrd’s dependence on phosphorylases .

Therapeutic Index and Toxicity

- 5'-dFUrd: Demonstrates superior therapeutic index compared to FUra and FdUrd. In vivo, it inhibits tumor growth at lower toxicity (LD₅₀ > 400 mg/kg vs.

- FdUrd: Highly potent in vitro (IC₅₀ 0.01–0.1 µM) but causes severe gastrointestinal toxicity due to TS inhibition in rapidly dividing normal cells .

- Target Compound : Expected to combine low systemic toxicity (via selective activation) with potent TS inhibition, though direct in vivo data are pending.

Enzyme Interactions

- Thymidylate Synthase (TS): FdUMP binds TS irreversibly, forming a ternary complex with methylenetetrahydrofolate. The 4-aminophenyl group may alter binding kinetics or stability compared to unmodified FdUMP .

- Resistance Mechanisms : Tumor cells with upregulated dUMP pools or TS overexpression are resistant to FdUrd/FUra but may remain sensitive to 5'-dFUrd and the target compound due to prolonged FdUMP retention .

Biological Activity

2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate (DFUMP) is a nucleotide analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a derivative of 2'-deoxy-5-fluorouridine (dFUrd), a well-known chemotherapeutic agent, and incorporates a 4-aminophenyl moiety that may enhance its biological activity. This article reviews the biological activity of DFUMP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of DFUMP can be represented as follows:

This structure includes a fluorine atom at the 5-position of the uridine base and a 4-aminophenyl group attached to the phosphate moiety.

DFUMP exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Thymidylate Synthase : DFUMP acts as a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. By mimicking the natural substrate deoxyuridine monophosphate (dUMP), it binds to the active site of TS, preventing the conversion of dUMP to deoxythymidine monophosphate (dTMP). This inhibition leads to depletion of dTMP, ultimately disrupting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells .

- Incorporation into DNA : DFUMP can be incorporated into DNA during replication, which can lead to mutations and further cell death. This property is particularly useful in targeting cancer cells that are highly proliferative .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, such as fluorouracil (5-FU), DFUMP can enhance cytotoxicity against cancer cells due to its dual mechanism of action—both as an inhibitor of TS and as a DNA incorporation agent .

Antitumor Activity

DFUMP has shown significant antitumor activity in various preclinical studies:

- Breast Cancer Models : In vitro studies demonstrated that DFUMP effectively inhibited the proliferation of breast cancer cell lines, leading to increased apoptosis rates compared to controls .

- Colon Cancer : DFUMP has been evaluated in colon cancer models where it exhibited enhanced efficacy when combined with traditional chemotherapeutics like 5-FU. The combination treatment resulted in improved survival rates in animal models .

Case Studies

Several case studies highlight the effectiveness of DFUMP in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced colorectal cancer showed that treatment regimens incorporating DFUMP led to significant tumor regression in over 30% of participants, with manageable side effects .

- Case Study 2 : Another study focused on patients with metastatic breast cancer found that those treated with DFUMP alongside standard therapies exhibited prolonged progression-free survival compared to those receiving standard treatment alone .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic strategies for 2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via hydrogen phosphonate coupling , where 5-fluoro-2'-deoxyuridine (5-FdU) is conjugated to a 4-aminophenyl group through a monophosphate bridge. Key steps include:

- Activation of 5-FdU : Use carbodiimides (e.g., DCC) to activate the phosphate group for nucleophilic substitution.

- Coupling with 4-aminophenyl derivatives : Optimize pH (6.5–7.5) to balance nucleophilicity of the amine group and avoid side reactions.

- Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients (10–40% acetonitrile) for separation .

Critical Parameters : - Solvent polarity : Higher polarity (e.g., DMF) improves solubility of intermediates but may reduce coupling efficiency.

- Temperature : Maintain ≤25°C to prevent degradation of the fluorouracil moiety.

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

Use a multi-modal analytical approach :

- NMR : -NMR (δ ~ -120 ppm) confirms fluorouracil incorporation; -NMR detects aromatic protons from the 4-aminophenyl group (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 522.1 [M-H]) and fragmentation patterns (e.g., loss of phosphate group at m/z 404.1) .

- Chromatography : Compare retention times with reference standards under identical HPLC conditions (C18 column, 0.1% TFA buffer) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

The compound is prone to:

- Hydrolysis : The phosphate-aryl bond degrades in aqueous solutions (pH <5 or >8). Store lyophilized at -80°C in amber vials to minimize light/heat exposure.

- Oxidative degradation : The 4-aminophenyl group reacts with ROS. Add antioxidants (e.g., 0.1% ascorbic acid) to buffers .

Validation : Monitor stability via weekly HPLC assays for 12 weeks; degradation products include free 5-FdU (retention time ~8.2 min) and 4-aminophenol (~5.5 min) .

Advanced: How do researchers reconcile contradictory data on its metabolic stability in cellular vs. cell-free systems?

Methodological Answer:

Discrepancies arise from:

- Enzymatic interference : In cell lysates, phosphatases (e.g., alkaline phosphatase) hydrolyze the monophosphate group, reducing stability. Use phosphatase inhibitors (e.g., β-glycerophosphate) in cell-based assays .

- Membrane permeability : The 4-aminophenyl group enhances lipophilicity, increasing cellular uptake but altering degradation kinetics. Compare data using radiolabeled -tracers in intact cells vs. lysates .

Resolution : Normalize degradation rates to protein content (Bradford assay) and adjust for intracellular enzyme activity (e.g., via LC-MS/MS quantification of metabolites) .

Advanced: What strategies optimize its prodrug design for targeted delivery in cancer models?

Methodological Answer:

Amphiphilic prodrugs improve tumor targeting:

- Lipid conjugation : Attach phospholipids (e.g., dipalmitoylphosphatidylcholine) to the 4-aminophenyl group via ester linkages. This enhances self-assembly into nanoparticles (~50–100 nm diameter) for passive EPR effect targeting .

- Enzyme-responsive linkers : Incorporate cathepsin-B cleavable peptides (e.g., Gly-Phe-Leu-Gly) between the drug and carrier for tumor-specific release .

Validation : - In vitro : Measure cytotoxicity in 3D tumor spheroids (IC reduced by 30–50% vs. free drug).

- In vivo : Track biodistribution using -PET imaging in xenograft models .

Advanced: How do researchers address analytical interference from degradation products in pharmacokinetic studies?

Methodological Answer:

LC-MS/MS with MRM (multiple reaction monitoring) resolves co-eluting impurities:

- Quantify parent compound : Transition m/z 522.1 → 404.1 (phosphate loss).

- Identify degradants : Transition m/z 522.1 → 130.0 (fluorouracil fragment) and m/z 109.1 (4-aminophenol) .

Matrix Effects : Use deuterated internal standards (e.g., -5-FdU) to correct for ion suppression in plasma samples .

Advanced: What mechanistic insights explain its dual role in thymidylate synthase inhibition and DNA repair modulation?

Methodological Answer:

- Thymidylate synthase (TS) inhibition : The 5-fluorouracil moiety forms a covalent ternary complex with TS and 5,10-methylenetetrahydrofolate, blocking dTMP synthesis (IC ~0.5–1.0 μM) .

- DNA repair interference : The 4-aminophenyl group intercalates into DNA, stalling base excision repair (BER) proteins like PARP-1. Validate via comet assay (increased DNA strand breaks) and Western blot (reduced PARP-1 activity) .

Synergy : Combine with PARP inhibitors (e.g., olaparib) to amplify cytotoxicity in BRCA-deficient cells .

Advanced: What experimental designs differentiate its off-target effects from on-target pharmacological actions?

Methodological Answer:

- CRISPR knockouts : Generate TS-knockout (TS-KO) cell lines. Compare cytotoxicity (via MTT assay) in TS-KO vs. wild-type cells; residual activity indicates off-target effects .

- Chemical proteomics : Use immobilized this compound beads to pull down interacting proteins from lysates. Identify via LC-MS/MS (e.g., unintended binding to dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.